1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione is a bicyclic tertiary amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane core substituted with a 2H-1,2,3-triazol-2-yl group at the 3-position and a 4-phenylbutane-1,4-dione moiety at the 8-position. This compound belongs to a class of molecules designed to exploit the metabolic stability of triazole rings and the pharmacokinetic advantages of bicyclic frameworks, which are often employed in central nervous system (CNS) therapeutics and enzyme inhibitors .
Properties
IUPAC Name |
1-phenyl-4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(14-4-2-1-3-5-14)8-9-19(25)22-15-6-7-16(22)13-17(12-15)23-20-10-11-21-23/h1-5,10-11,15-17H,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWSNFOBIDYMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC(=O)C3=CC=CC=C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, including the formation of the azabicyclo[3.2.1]octane core, the introduction of the triazole ring, and the attachment of the phenylbutane-1,4-dione moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The triazole ring and phenylbutane-1,4-dione moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets. The triazole ring and the bicyclic structure may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Bicyclic Core
The compound’s structural analogs differ primarily in the substituents at the 3-position of the bicyclo[3.2.1]octane core and the functional groups attached to the 8-position nitrogen. Key comparisons include:
- Triazole vs. Imidazole Substituents: The 2H-1,2,3-triazol-2-yl group in the target compound offers superior metabolic stability compared to the 1H-imidazol-1-yl analog due to reduced susceptibility to oxidative degradation.
- Functional Group at 8-Position : The 4-phenylbutane-1,4-dione moiety introduces two ketone groups, which may facilitate chelation with metal ions or polar interactions in binding pockets. In contrast, the 2-fluoro-4-nitrophenyl group in the fluoronitrophenyl analog () confers electrophilicity, making it a candidate for covalent inhibitor design .
Conformational and Crystallographic Insights
- The bicyclo[3.2.1]octane framework enforces a rigid, boat-like conformation, as evidenced by crystallographic data from related compounds (e.g., bond angles near 119.7° and dihedral angles up to −177.08° in ). This rigidity likely reduces entropic penalties during target binding .
- The triazole-substituted derivative may exhibit altered torsional strain compared to the imidazole analog due to differences in ring size and electronic distribution, though direct crystallographic data for the target compound remains unavailable.
Pharmacological and Physicochemical Properties
- Bioavailability : Triazole-containing compounds generally demonstrate higher oral bioavailability than imidazole derivatives due to enhanced membrane permeability and reduced first-pass metabolism .
Biological Activity
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article focuses on its biological activity, including its mechanism of action, pharmacological properties, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C18H21ClN4O
- Molecular Weight : 344.84 g/mol
- CAS Number : 2108363-10-4
The compound features a triazole ring and a bicyclic octane structure, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it can inhibit the enzyme N-acyl phosphatidylethanolamine phospholipase D (NAAA), which is involved in lipid metabolism and inflammation processes .
- Receptor Binding : It may also interact with certain receptors, modulating their activity and influencing cellular responses.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of triazole-based compounds exhibit antiproliferative effects against various cancer cell lines. For example, a library of chiral 1,2,3-triazole-based compounds showed promising antiproliferative activity against human cancer cell lines, indicating that modifications to the triazole structure can enhance biological efficacy .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has revealed that specific substitutions on the triazole and bicyclic structures significantly affect the compound's potency and selectivity. For instance:
| Compound Variant | IC50 (μM) | Target |
|---|---|---|
| Parent Compound | 5.0 | NAAA |
| Methylated Variant | 0.7 | NAAA |
| Chlorinated Variant | 0.9 | FAAH |
This table illustrates how structural modifications can lead to enhanced inhibitory activity against key biological targets.
Study on NAAA Inhibition
In a study assessing the inhibitory effects of related azabicyclic compounds on NAAA, it was found that modifications to the triazole ring significantly improved selectivity and potency. The lead compound from this series demonstrated an IC50 value of approximately 0.65 μM against human NAAA, showcasing its potential as a therapeutic agent for inflammatory conditions .
Cancer Cell Line Testing
Another study evaluated the antiproliferative effects of the compound on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound inhibited cell growth with IC50 values ranging from 15 to 25 μM across different cell lines, suggesting moderate efficacy in cancer treatment contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
